

Application Notes and Protocols: Hydrothermal Synthesis of Copper(II) Tartrate Crystals

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Compound of Interest

Compound Name: *Copper(II) tartrate hydrate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the hydrothermal synthesis of copper(II) tartrate crystals. This method offers a robust route to obtaining crystalline metal-organic frameworks (MOFs) with potential applications in various fields, including drug development.

Introduction

Copper(II) tartrate is a metal-organic coordination compound with diverse applications.^{[1][2]} Its synthesis via the hydrothermal method allows for the formation of well-defined crystalline structures, such as two-dimensional (2D) coordination polymers.^{[3][4]} These crystalline materials are of interest to drug development professionals due to the potential for copper-based compounds to exhibit a range of biological activities and for the porous nature of MOFs to be exploited for drug delivery applications. The hydrothermal synthesis method, carried out in a sealed vessel at elevated temperature and pressure, facilitates the dissolution and recrystallization of materials that are sparingly soluble under ambient conditions.^[5]

Applications in Drug Development

While specific applications of hydrothermally synthesized copper(II) tartrate in drug development are an emerging area of research, copper compounds, in general, have shown promise in various therapeutic areas. The unique properties of copper(II) tartrate crystals suggest their potential use in the following:

- Controlled Drug Release: The porous network structure of copper(II) tartrate MOFs could serve as a scaffold for loading and subsequently releasing therapeutic agents in a controlled manner.
- Bioactive Material: Copper ions are known to possess antimicrobial and anti-inflammatory properties. Copper(II) tartrate crystals could be investigated as a novel therapeutic agent or as a component in biomedical devices.
- Catalysis in Pharmaceutical Synthesis: The coordinatively unsaturated metal sites within the crystal structure may act as catalytic centers for organic transformations relevant to pharmaceutical synthesis.

Experimental Protocols

The following protocol is a detailed methodology for the hydrothermal synthesis of copper(II) tartrate crystals, based on procedures reported for similar copper-based coordination polymers.

[3][4]

3.1. Materials and Equipment

- Copper(II) hydroxide ($\text{Cu}(\text{OH})_2$) or a soluble copper(II) salt (e.g., copper(II) nitrate, $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$)
- L-(+)-Tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$)
- Deionized water
- Teflon-lined stainless steel autoclave
- Oven
- Filtration apparatus (e.g., Büchner funnel and flask)
- Wash solvents (deionized water, ethanol)
- Drying oven or desiccator

3.2. Hydrothermal Synthesis Protocol

A new 2D coordination polymer, $\{[\text{Cu}_2(\text{C}_4\text{H}_4\text{O}_6)_2(\text{H}_2\text{O})_2]\cdot 4\text{H}_2\text{O}\}^\infty$, has been successfully synthesized using the hydrothermal method.^{[3][4]}

- Precursor Preparation: In a typical synthesis, freshly prepared copper(II) hydroxide is used as the copper source. Alternatively, a soluble copper(II) salt can be used.
- Reaction Mixture: A mixture of the copper source and tartaric acid is prepared in deionized water. The molar ratio of the reactants is a critical parameter that influences the final product.
- Hydrothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then placed in an oven and heated to a specific temperature for a defined period. Typical conditions for similar copper-based MOFs range from 120°C to 170°C for 24 to 48 hours.
- Cooling and Crystal Recovery: After the reaction is complete, the autoclave is allowed to cool slowly to room temperature. The resulting crystalline product is then collected by filtration.
- Washing and Drying: The collected crystals are washed with deionized water and ethanol to remove any unreacted precursors and byproducts. The purified crystals are then dried under vacuum or in a low-temperature oven.

3.3. Characterization

The synthesized copper(II) tartrate crystals can be characterized using various analytical techniques:

- X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the coordination of the tartrate ligand to the copper center.
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the crystals and determine the presence of coordinated water molecules.
- Scanning Electron Microscopy (SEM): To observe the morphology and size of the crystals.

Data Presentation

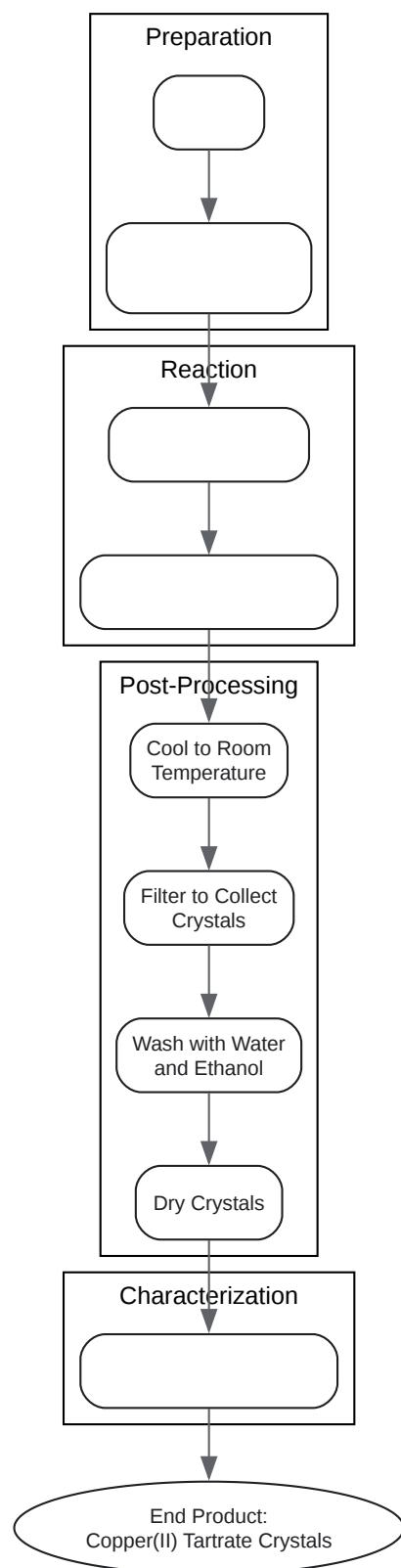
While specific quantitative data for the hydrothermal synthesis of copper(II) tartrate is not readily available in the literature, the following table summarizes typical data obtained from the gel growth method for comparison.

Parameter	Value	Reference
Reactants	Copper(II) Chloride, Tartaric Acid	
Molar Concentration	1 M	
pH	4.0	
Crystal Size	Up to 3 mm x 3 mm x 1 mm	
Crystal System	Orthorhombic	
Unit Cell Volume	933.835474 Å ³	

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of copper(II) tartrate crystals.



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Caption: General workflow for the hydrothermal synthesis of copper(II) tartrate crystals.

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